molecular formula C13H8Cl2N2O2 B2750834 [(Z)-(2,6-dichloropyridin-4-yl)methylideneamino] benzoate CAS No. 287917-88-8

[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino] benzoate

Cat. No. B2750834
CAS RN: 287917-88-8
M. Wt: 295.12
InChI Key: YFCFHXCAFCBTLM-PXNMLYILSA-N
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Description

Benzoate is a common component in various compounds and is often used as a food preservative . Dichloropyridinyl compounds are used in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of benzoate compounds often involves the acylation of alcohols with benzoyl chloride . Dichloropyridinyl compounds can be synthesized through various methods, including the oxidation of dichloropyridine .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques such as X-ray diffraction . The structure is often determined by the arrangement and types of bonds between the atoms in the compound .


Chemical Reactions Analysis

Benzoate compounds can undergo various chemical reactions, including esterification . Dichloropyridinyl compounds can participate in reactions such as nitration and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of these compounds can vary depending on their specific structure and the context in which they are used. For example, benzonatate, a benzoate derivative, works by desensitizing the tissues of the lungs and pleura involved in the cough reflex .

Safety and Hazards

The safety and hazards associated with these compounds can vary depending on their specific structure. For example, methyl benzoate is classified as a combustible liquid and is harmful if swallowed .

properties

IUPAC Name

[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2/c14-11-6-9(7-12(15)17-11)8-16-19-13(18)10-4-2-1-3-5-10/h1-8H/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCFHXCAFCBTLM-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=CC2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C\C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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